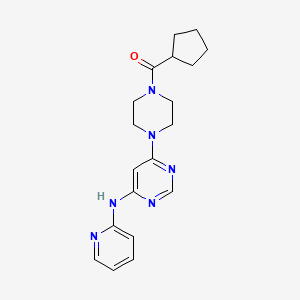

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

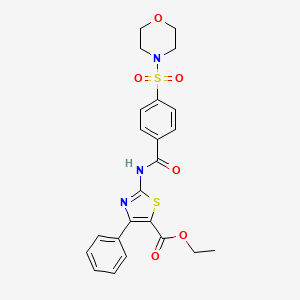

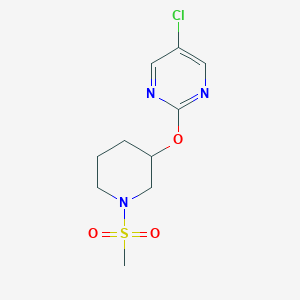

“Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been mentioned in the context of being a selective inhibitor of cyclin-dependent kinases 4 (CDK4) . These types of inhibitors are useful for treating inflammation and cell proliferative diseases such as cancer and restenosis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Wissenschaftliche Forschungsanwendungen

Cyclin-abhängiger Kinase-Inhibitor

Diese Verbindung ist ein selektiver Inhibitor der cyclin-abhängigen Kinase 4 (CDK4) . CDK4-Inhibitoren sind wichtig bei der Behandlung von Krankheiten wie Krebs und Restenose . Sie wirken auf den Zellzyklus und verhindern den Übergang von der G1- zur S-Phase .

Behandlung von Brustkrebs

Die Verbindung wird zur Behandlung von lokal fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt . Sie gehört zu einer Klasse von Medikamenten, die Palbociclib, Ribociclib und Abemaciclib umfasst . Diese Medikamente haben eine große interindividuelle Variabilität in der Exposition gezeigt und werden weitgehend über Cytochrom P450 3A4 metabolisiert .

Anti-Tuberkulose-Mittel

Die Verbindung wurde bei der Entwicklung und Synthese von Anti-Tuberkulose-Mitteln eingesetzt . Eine Reihe neuartiger substituierter Derivate wurden entwickelt, synthetisiert und auf ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht .

Apoptose-Induktor

Es wurde festgestellt, dass eine Verbindung, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-6-carbonitril, die aktivste ist und bei einer Konzentration von etwa 30–100 nM eine Apoptose von Tumorzellen induziert .

Zwischenprodukt bei der Medikamentenentwicklung

Die Verbindung ist ein Zwischenprodukt bei der kommerziellen Entwicklung von Palbociclib, einem hochspezifischen reversiblen Inhibitor der cyclin-abhängigen Kinasen CDK 4/6, das zur Behandlung von ER-positivem und HER2-negativem Brustkrebs entwickelt wird .

Pharmakokinetische und pharmakodynamische Studien

Die Verbindung wird in pharmakokinetischen und pharmakodynamischen Studien verwendet. Zum Beispiel wurde festgestellt, dass eine hohe Exposition mit einem erhöhten Risiko für Neutropenie verbunden ist, und für Ribociclib auch mit einer korrigierten QT-Verlängerung .

Wirkmechanismus

Target of Action

The primary targets of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of these kinases halts cell cycle progression, thereby inhibiting cell proliferation .

Mode of Action

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone interacts with its targets, CDK4/6, by binding to their ATP-binding pocket. This prevents ATP from binding, which is necessary for the kinases to transfer phosphate groups to their substrates. As a result, CDK4/6 are inhibited, leading to a halt in cell cycle progression at the G1 phase .

Result of Action

The result of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone’s action is the inhibition of cell proliferation . By halting the cell cycle at the G1 phase, the compound prevents cells from replicating their DNA and dividing, which can lead to a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the compound’s exposure Additionally, factors such as pH, temperature, and the presence of other drugs can also impact the compound’s stability and efficacy

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with several enzymes and proteins. It has been reported to exhibit significant activity against Mycobacterium tuberculosis H37Ra . The compound’s interactions with these biomolecules are crucial for its biochemical function.

Cellular Effects

The compound has been observed to have dose-dependent effects on cellular processes. For instance, it has been reported to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . This indicates that Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone can influence cell function and impact cellular metabolism.

Molecular Mechanism

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects at the molecular level through various mechanisms. It has been reported to inhibit CDK4/cyclin D1 and CDK6/cyclin D1 , indicating that it can interact with biomolecules and potentially influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone have been observed to change over time. For instance, selective degradation of CDK4 and CDK6 in Molt4 cells by proteomics analysis was observed at 5h with 250 nM treatment .

Eigenschaften

IUPAC Name |

cyclopentyl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-16-7-3-4-8-20-16/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSFZRKYIDIUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)

![2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2447438.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447440.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)